

2'-Deoxyadenosine-d1 Monohydrate: Structural Isomers & Bioanalytical Applications[1]

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Compound of Interest

Compound Name: 2'-Deoxyadenosine-d1
(monohydrate)

Cat. No.: B12407046

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Executive Summary

2'-Deoxyadenosine-d1 monohydrate represents a class of mono-deuterated isotopologues of the canonical DNA nucleoside, 2'-deoxyadenosine.[1] Unlike fully labeled analogs (e.g.,

C/

N or d

), the d1 variant is primarily utilized as a precision probe in Kinetic Isotope Effect (KIE) studies to map transition states of purine-processing enzymes (e.g., Adenosine Deaminase, Purine Nucleoside Phosphorylase) and in NMR spectroscopy to simplify spectral crowding or measure relaxation dynamics without the perturbation of massive isotopic substitution.

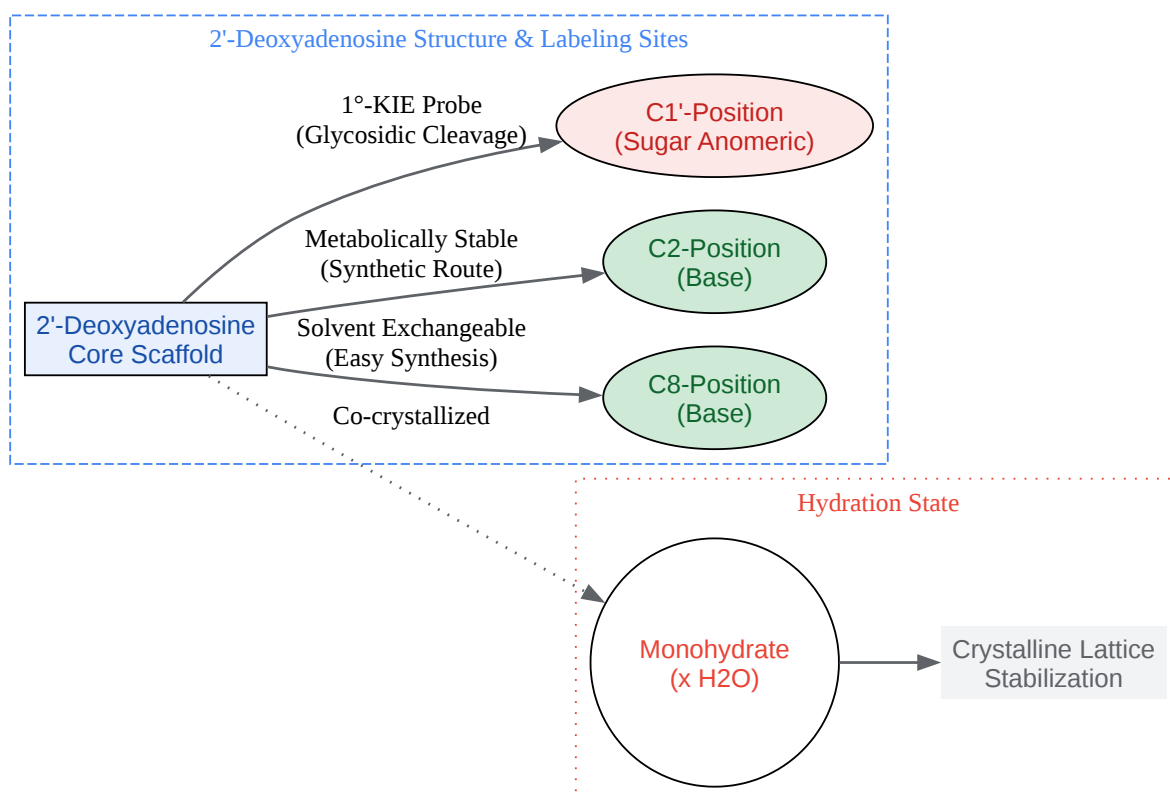
This guide distinguishes between the biologically distinct isomers—specifically C8-d1, C2-d1, and C1'-d1—and provides validated protocols for their handling and application.[1]

Chemical Identity & Structural Characterization[1][2] [3]

The physicochemical behavior of the d1-isotopologue mimics the unlabeled parent compound, but its spectral and kinetic properties diverge significantly based on the position of the deuterium label.

Chemical Structure & Deuteration Sites

The biological utility of 2'-deoxyadenosine-d1 depends entirely on the regiospecificity of the deuterium label.[1]



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Figure 1: Structural map of 2'-deoxyadenosine highlighting the three critical sites for mono-deuteration (d1). C8 is the most accessible via exchange; C1' is critical for sugar-cleavage mechanisms.[1]

Physicochemical Properties Table[1]

Property	Value / Description
Chemical Formula	C ₁₀ H ₁₂ D ₁ N ₅ O ₄ H D N O [1][2] · H O
Molecular Weight	252.25 g/mol (Anhydrous d1) + 18.02 (H O)
Melting Point	187–189 °C (Decomposes)
Solubility	Soluble in water (approx. 5 mg/mL), DMSO; sparingly soluble in ethanol.[1]
UV Absorption	λ _{max} = 260 nm (ε = 15,400 M ⁻¹ cm ⁻¹ at pH 7.[1]0)
pKa	3.8 (N1 protonation), 13.0 (Sugar OH)
Isotopic Purity	Typically >98 atom% D required for KIE studies. [1][2]

Synthesis & Production Strategies

The synthesis of 2'-deoxyadenosine-d1 is dictated by the desired position of the label.[1]

C8-Deuteration (H/D Exchange)

The H8 proton of purines is acidic enough to exchange with solvent deuterium at elevated temperatures.[1] This is the most cost-effective route for generating [8-d1]-2'-deoxyadenosine.[1]

- Mechanism: Base-catalyzed H/D exchange via an ylide intermediate.[1]
- Pros: Fast, inexpensive, high yield.[1]
- Cons: The label can back-exchange (wash out) in protic solvents over long periods or at high pH.[1]

C1'/C2-Deuteration (De Novo Synthesis)

Labels at the C2 position of the adenine ring or the C1' position of the ribose sugar are non-exchangeable and require total synthesis or chemo-enzymatic remodeling.

- Route: Often involves the coupling of a deuterated nucleobase with a sugar, or reduction of a ketolactone precursor with NaBD

to introduce deuterium at the sugar C1'.

Applications in Drug Development & Bioanalysis[1] [5][6]

Mechanistic Enzymology (Kinetic Isotope Effects)

This is the primary application for the d1 isotopologue.[1]

- Secondary KIE (C1'-d1): Used to determine the transition state structure of N-ribosyl transferases (e.g., PNP, MTAP).[1] If the reaction proceeds via an oxocarbenium ion character at the transition state, the hybridization change at C1' (sp

to sp

-like) results in a measurable secondary KIE (

).[1]

- Primary KIE: Rarely applies to d1 unless studying C-H bond oxidation (e.g., by Cytochrome P450s).[1]

Mass Spectrometry Internal Standard

While d3 or d5 analogs are preferred to avoid overlap with the natural M+1 isotope peak (due to naturally occurring

C), d1 can be used when:

- Cost is a limiting factor.[1]
- Chromatographic separation is sufficient to distinguish the isotopologue.[1]
- High-resolution MS (HRMS) is available to resolve the mass defect (though D vs H mass difference is small, 1.006 Da).[1]

Critical Note: For quantitative bioanalysis (PK/PD), verify that the "d1" signal does not suffer from interference from the natural abundance M+1 peak of the analyte (approx. 10-12% of the M+0 signal).

Experimental Protocols

Protocol A: Synthesis of [8-d1]-2'-Deoxyadenosine via Exchange

Target Audience: Synthetic Chemists / Structural Biologists[1]

Reagents:

- 2'-Deoxyadenosine monohydrate (Unlabeled)[1]
- D

O (99.9% atom D)[1]

- Triethylamine (TEA) - Catalyst[1]

Workflow:

- Dissolution: Dissolve 100 mg of 2'-deoxyadenosine in 5 mL of D

O.

- Basification: Add TEA to adjust pD to approx 8.5 (measured pH ~8.1).
- Incubation: Heat the solution in a sealed pressure tube at 85°C for 12–24 hours.

- Checkpoint: Monitor by NMR.[1][3] The singlet at

8.35 ppm (H8) should disappear.[1]

- Lyophilization: Flash freeze and lyophilize to remove D

O and TEA.

- Resuspension: Resuspend in fresh D

O and repeat heating if >95% incorporation is required.

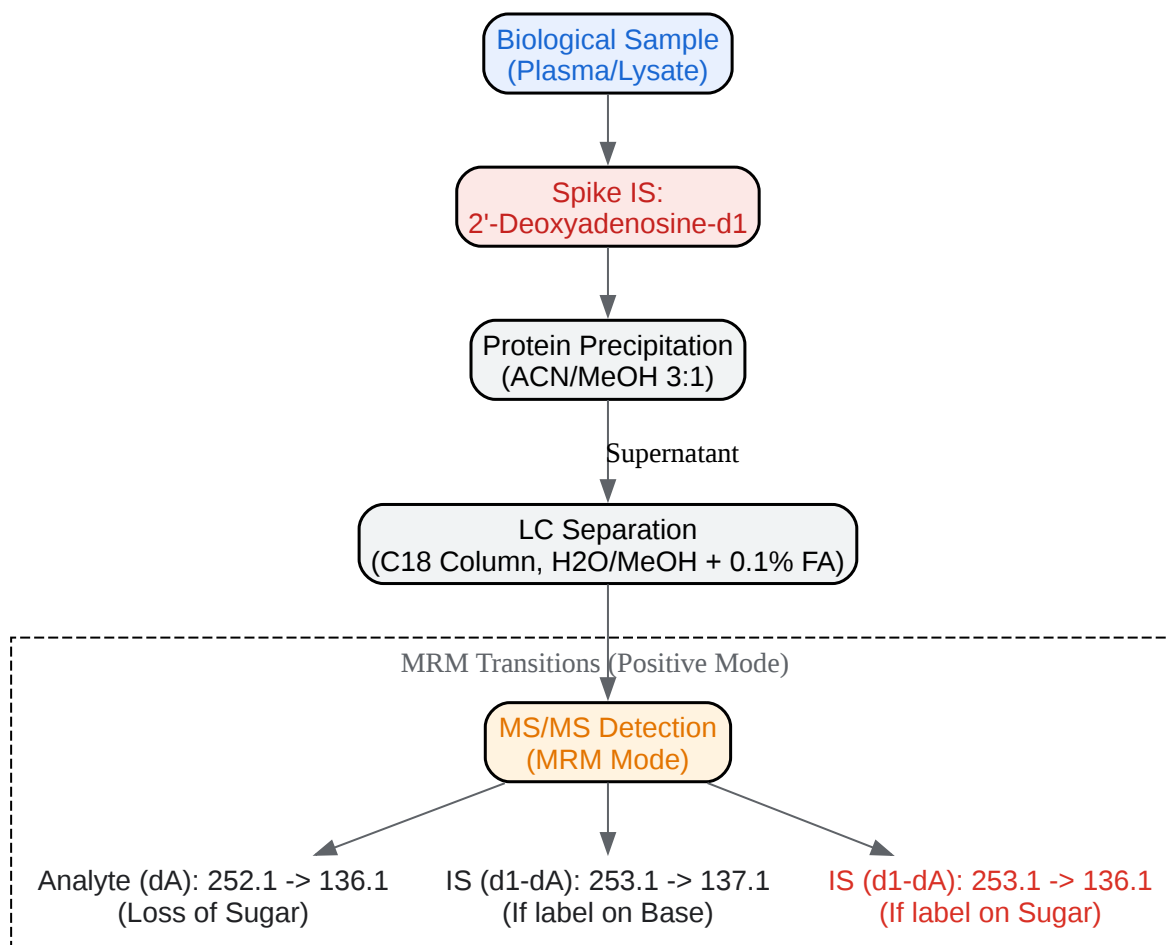
- Purification: Recrystallize from D

O/Ethanol or use directly if salts are removed.[1]

Protocol B: LC-MS/MS Bioanalytical Workflow

Target Audience: DMPK Scientists

This workflow validates the use of d1-dA as an internal standard (IS).



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Figure 2: LC-MS/MS workflow highlighting the critical MRM transition selection based on the position of the deuterium label.[1]

Key Protocol Step: MRM Optimization

- If the d1 label is on the base (e.g., C8-d1), the fragment ion will shift by +1 Da (136 137).[1]

- If the d1 label is on the sugar (e.g., C1'-d1), the fragment ion (adenine base) will NOT shift (remains 136), but the precursor will be +1 Da.[1]
- Action: You must characterize the fragmentation pattern of your specific d1 isomer before running clinical samples.[1]

Quality Control & Stability

Isotopic Purity Assessment (NMR)

Standard proton NMR is the gold standard for validating d1-incorporation.[1]

- H8 Signal: Singlet at 8.35 ppm.[1] Integration should decrease to <2% relative to H2 (8.1 ppm) for C8-d1.[1]
- H1' Signal: Triplet at 6.3 ppm.[1] Integration/coupling pattern changes for C1'-d1.

Storage & Handling[1]

- Hygroscopicity: As a monohydrate, the crystal lattice is stable.[1] However, store desiccated at -20°C to prevent microbial growth or slow chemical exchange (if C8-labeled) in humid environments.[1]
- Solution Stability: Stable in neutral aqueous solution for weeks at 4°C. Avoid acidic pH (<3) which promotes depurination (cleavage of the glycosidic bond).[1]

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